molecular formula C15H13NO3 B14304356 2-Oxo-1,2-diphenylethyl carbamate CAS No. 116523-50-3

2-Oxo-1,2-diphenylethyl carbamate

Cat. No.: B14304356
CAS No.: 116523-50-3
M. Wt: 255.27 g/mol
InChI Key: POOPVHNTQVBUTR-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl carbamate is a compound of interest in organic chemistry due to its unique structural properties and potential applications. This compound features a carbamate functional group, which is known for its versatility in various chemical reactions and applications. The presence of the 2-oxo-1,2-diphenylethyl moiety adds to its complexity and potential utility in scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., DBU), and catalysts such as copper or zirconium compounds . The conditions for these reactions vary but often involve mild temperatures and pressures to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-1,2-diphenylethyl carbamate exerts its effects involves the photoreactivity of the desyl group. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the carbamate group, releasing the protected amine or carboxylic acid . This photoreactivity is due to the diverse photochemistry of the desyl group, which can absorb light and undergo various photochemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-diphenylethyl carbamate is unique due to its specific combination of the 2-oxo-1,2-diphenylethyl moiety and the carbamate functional group. This combination provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry.

Properties

CAS No.

116523-50-3

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) carbamate

InChI

InChI=1S/C15H13NO3/c16-15(18)19-14(12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10,14H,(H2,16,18)

InChI Key

POOPVHNTQVBUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)N

Origin of Product

United States

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